

Spectroscopic Profile of 1-Indanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Indanol**

Cat. No.: **B147123**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Indanol** (CAS No: 6351-10-6), a key intermediate in organic synthesis and drug development. [1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data presented in clear, structured tables.

Molecular Structure

1-Indanol, with the chemical formula $C_9H_{10}O$, is a bicyclic aromatic alcohol.[1][2] Its structure consists of a benzene ring fused to a five-membered ring containing a hydroxyl group at the first position.

Caption: Chemical structure of **1-Indanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Indanol**, both 1H and ^{13}C NMR data are crucial for structural confirmation.

1H NMR Data

The 1H NMR spectrum of **1-Indanol**, typically recorded in deuterated chloroform ($CDCl_3$), provides information about the chemical environment of the hydrogen atoms.[1][3][4][5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.41 - 7.21	m	4H	Aromatic-H
5.23	t	1H	CH-OH
3.05	m	1H	CH ₂ (alpha to Ar)
2.82	m	1H	CH ₂ (alpha to Ar)
2.48	m	1H	CH ₂ (beta to Ar)
1.93	m	1H	CH ₂ (beta to Ar)
1.86	br s	1H	OH

m = multiplet, t = triplet, br s = broad singlet

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **1-Indanol**.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Chemical Shift (δ) ppm	Assignment
145.01	Aromatic C
143.16	Aromatic C
128.03	Aromatic CH
126.51	Aromatic CH
124.69	Aromatic CH
124.27	Aromatic CH
75.98	CH-OH
35.58	CH ₂ (alpha to Ar)
29.71	CH ₂ (beta to Ar)

Experimental Protocol: NMR Spectroscopy



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Caption: Workflow for NMR data acquisition and processing.

A solution of **1-Indanol** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer.[1][3][4] For a typical ^1H NMR experiment, 16 scans are accumulated with a relaxation delay of 1 second. For a ^{13}C NMR experiment, approximately 1024 scans are acquired with a relaxation delay of 2 seconds.

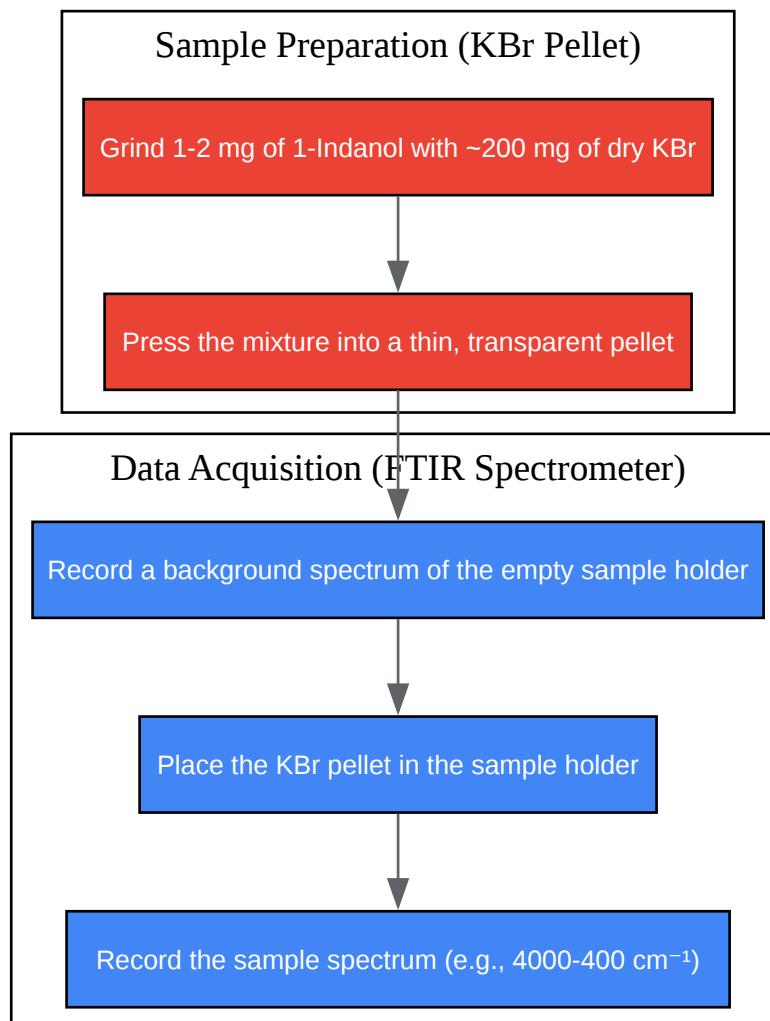
The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Indanol** shows characteristic absorption bands for the hydroxyl and aromatic groups.[7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500 (broad)	Strong	O-H stretch (alcohol)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1450 - 1600	Medium	Aromatic C=C ring stretch
1000 - 1250	Strong	C-O stretch (secondary alcohol)

Experimental Protocol: IR Spectroscopy



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Caption: Workflow for IR data acquisition.

The IR spectrum is typically obtained using the KBr pellet method.^[8] A small amount of **1-Indanol** (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).^[8] The fine powder is then compressed in a die under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.^[8]

Mass Spectrometry (MS)

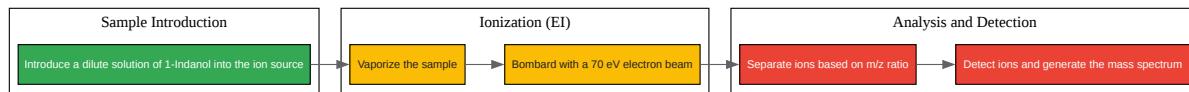
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for volatile compounds like **1-Indanol**.

Mass Spectral Data (Electron Ionization)

The mass spectrum of **1-Indanol** shows a molecular ion peak and several characteristic fragment ions.^[9]

m/z	Relative Intensity (%)	Assignment
134	~40	[M] ⁺ (Molecular Ion)
116	100	[M - H ₂ O] ⁺
115	~50	[M - H ₂ O - H] ⁺
91	~27	[C ₇ H ₇] ⁺

Experimental Protocol: Mass Spectrometry



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Caption: General workflow for mass spectrometry.

A dilute solution of **1-Indanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.^[8] In the ion source, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. ^[8] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion to generate the mass spectrum.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Indanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147123#spectroscopic-data-for-1-indanol-nmr-ir-ms\]](https://www.benchchem.com/product/b147123#spectroscopic-data-for-1-indanol-nmr-ir-ms)

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